α7 nAChR Binding Affinity: Lycaconitine vs. Methyllycaconitine (MLA)
A direct head-to-head comparison using identical radioligand displacement assays in rat brain tissue reveals that lycaconitine exhibits a Ki of 80 nM for the α7 nAChR, which is 20-fold weaker than methyllycaconitine (Ki = 4 nM). [1] This 20× difference in affinity at α7 is a critical SAR finding, demonstrating that the N-methyl group on the succinimide ring of MLA is a major determinant of high-affinity α7 binding. [1]
| Evidence Dimension | Binding affinity (Ki) at α7 nicotinic acetylcholine receptor |
|---|---|
| Target Compound Data | Ki = 80 nM |
| Comparator Or Baseline | Methyllycaconitine (MLA): Ki = 4 nM |
| Quantified Difference | 20-fold lower affinity for lycaconitine |
| Conditions | [125I]-α-bungarotoxin displacement assay in rat brain membranes (J. Nat. Prod. 1996) |
Why This Matters
This difference enables lycaconitine to be used as an intermediate-affinity α7 ligand, filling a pharmacological gap between high-affinity MLA and low-affinity nicotine, and allowing fine-tuned modulation of α7-mediated currents without saturating the receptor.
- [1] Jacyno, J.M., Harwood, J.S., Lin, N.-H., Campbell, J.E., Sullivan, J.P., Holladay, M.W. (1996). Lycaconitine revisited: partial synthesis and neuronal nicotinic acetylcholine receptor affinities. Journal of Natural Products, 59(7), 707-709. BindingDB Entry: BDBM50292360 (lycaconitine) vs. BDBM50366779 (MLA). View Source
